molecular formula C7H7N3O B160748 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde CAS No. 135829-75-3

6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde

Cat. No. B160748
M. Wt: 149.15 g/mol
InChI Key: GWFWHLLIMPXHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde, also known as MIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPC is a heterocyclic compound that contains both imidazole and pyrazole rings, making it an important building block for the synthesis of various compounds.

Scientific Research Applications

6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been reported to have potential anticancer activity. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been used as a building block for the synthesis of various compounds such as heterocycles, pharmaceuticals, and ligands for metal catalysts.

Mechanism Of Action

The mechanism of action of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is not well understood. However, studies have suggested that 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde may exert its biological activity by inhibiting the activity of enzymes such as topoisomerases and DNA polymerases. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been reported to interact with proteins and nucleic acids.

Biochemical And Physiological Effects

6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been found to exhibit both biochemical and physiological effects. Studies have reported that 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde can induce apoptosis in cancer cells and inhibit the growth of various microorganisms. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has also been found to modulate the immune system and exhibit anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is also soluble in common organic solvents, making it easy to handle in the lab. However, 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has some limitations for lab experiments. It is a toxic compound and should be handled with care. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde also has low solubility in water, which can limit its application in certain experiments.

Future Directions

There are several future directions for the research on 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde. One potential direction is the synthesis of novel 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde derivatives with improved biological activity. Another direction is the investigation of the mechanism of action of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde. Further studies are also needed to explore the potential applications of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde in catalysis and materials science. Additionally, the development of new methods for the synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde and its derivatives can facilitate the research on this important compound.
Conclusion:
In conclusion, 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is an important heterocyclic compound that has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has been found to exhibit antibacterial, antifungal, and antiviral activities, as well as potential anticancer activity. The synthesis method of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is relatively simple, and it can be easily synthesized in large quantities. However, 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is a toxic compound and should be handled with care. Further research is needed to explore the potential applications of 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde and its derivatives.

Synthesis Methods

6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde can be synthesized by the reaction of 6-methyl-1H-imidazo[1,2-b]pyrazole with chloral hydrate in the presence of a base such as sodium hydroxide. The reaction yields 6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde as a yellow crystalline solid with a melting point of 130-132°C.

properties

CAS RN

135829-75-3

Product Name

6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-methylimidazo[1,2-b]pyrazole-1-carbaldehyde

InChI

InChI=1S/C7H7N3O/c1-6-4-7-9(5-11)2-3-10(7)8-6/h2-5H,1H3

InChI Key

GWFWHLLIMPXHHF-UHFFFAOYSA-N

SMILES

CC1=NN2C=CN(C2=C1)C=O

Canonical SMILES

CC1=NN2C=CN(C2=C1)C=O

synonyms

1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 6-methyl- (9CI)

Origin of Product

United States

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